6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride
Overview
Description
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound with the molecular formula C13H14ClN3·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Compounds with a quinoline core have been found to exhibit a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, tyrokinase pdgf-rtk-inhibiting, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .
Mode of Action
Quinoline hybrids, which this compound is a part of, combine polar and nonpolar properties, allowing them to permeate bacterial cells . This suggests that the compound may interact with its targets by permeating the cell membrane and exerting its effects within the cell.
Biochemical Pathways
Falciparum parasite’s haem detoxification pathway .
Result of Action
Quinoline hydrazone derivatives have been found to exhibit promising antibacterial activity and antitubercular potential .
Biochemical Analysis
Biochemical Properties
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial growth by targeting specific bacterial enzymes, thereby disrupting essential metabolic pathways . It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . Additionally, this compound has been found to bind to proteins involved in cell wall synthesis, further contributing to its antibacterial activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and DNA replication, leading to cell death . In mammalian cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the expression of genes involved in inflammatory responses and apoptosis . This modulation can lead to altered cellular functions, including changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding interaction is crucial for its antibacterial properties. Additionally, this compound can inhibit the activity of enzymes involved in cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound can interact with signaling proteins and transcription factors, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, maintaining its biochemical activity . It can undergo degradation under extreme pH or temperature conditions . Long-term studies have indicated that this compound can have sustained effects on cellular functions, including prolonged inhibition of bacterial growth and modulation of gene expression in mammalian cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been effective in inhibiting bacterial infections without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy . Additionally, this compound can affect metabolic flux and metabolite levels in cells, further impacting cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in target tissues . Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components . Understanding these transport mechanisms is essential for optimizing its therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular distribution of this compound is crucial for its biochemical and therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloroquinoline and piperazine.
Reaction: The 6-chloroquinoline is reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Isolation: The product is then isolated by filtration and purified through recrystallization using a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoline and piperazine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can modify the piperazine moiety.
Scientific Research Applications
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with potential anticancer, antimalarial, and antimicrobial activities.
Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical entities.
Material Science: The compound is explored for its potential use in material science, including the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Piperaquine: Another antimalarial agent with a piperazine moiety.
Quinoline Derivatives: Various quinoline derivatives with different substituents and biological activities.
Uniqueness
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a piperazine ring makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
6-chloro-4-piperazin-1-ylquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.ClH/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELVSEWROSZPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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